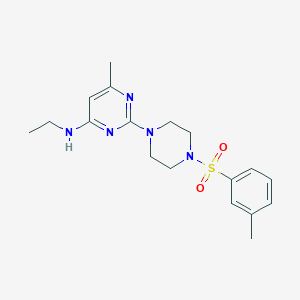
N-ethyl-6-methyl-2-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-6-methyl-2-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidin-4-amine, also known as ETP-46464, is a small molecule inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and inhibition of this enzyme has been shown to enhance the effectiveness of DNA-damaging agents such as chemotherapy and radiation therapy.
Wissenschaftliche Forschungsanwendungen
Hypoglycemic Agents
Research has demonstrated the synthesis and evaluation of novel derivatives related to N-ethyl-6-methyl-2-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidin-4-amine, highlighting their potential as dual-acting hypoglycemic agents. These compounds have shown efficacy in activating glucokinase (GK) and PPARγ, two critical targets in the management of blood glucose levels. For example, a study by Song et al. (2011) developed derivatives that, upon oral administration to mice, significantly reduced glucose levels after glucose loading, indicating their potential as treatments for diabetes mellitus (Song et al., 2011).
Anticancer Activity
Another area of application involves the synthesis of compounds with antiproliferative activity against human cancer cell lines. Mallesha et al. (2012) synthesized derivatives displaying moderate to good antiproliferative effects on various cancer cell lines, including breast and colon cancers. This research underscores the potential of such compounds in cancer therapy, with certain derivatives identified as potential candidates for further investigation due to their promising anticancer activities (Mallesha et al., 2012).
Carbon Dioxide Capture
The chemical structure derived from this compound has also been explored for environmental applications, such as carbon dioxide (CO2) capture. Freeman et al. (2010) investigated the degradation of aqueous piperazine, a derivative, in CO2 capture processes, highlighting its superior resistance to thermal degradation and oxidation compared to other amines. This property makes it highly beneficial for use in absorption/stripping processes aimed at CO2 capture, potentially contributing to more efficient and durable CO2 capture technologies (Freeman et al., 2010).
Antimicrobial Agents
Moreover, the compound's derivatives have been evaluated for their antimicrobial properties. Krishnamurthy et al. (2011) synthesized novel sulfonamide and carboxamide derivatives, demonstrating potent inhibitory activity against various strains of bacteria, indicating their potential as antimicrobial agents. This suggests that modifications to the core structure of this compound can yield compounds with significant antimicrobial efficacy (Krishnamurthy et al., 2011).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as piperazine derivatives, have been shown to exhibit a wide range of biological activities, including antiviral, antipsychotic, antimicrobial[15, 16], anti-HIV-1[17–19], and MC4 receptor agonistic activity .
Mode of Action
These interactions can lead to changes in the conformation or activity of the target, resulting in the observed biological effects .
Biochemical Pathways
For example, some piperazine derivatives have been shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Pharmacokinetics
The compound’s structure suggests that it may have good oral bioavailability, as it appears to comply with lipinski’s rule of five (ro5), which predicts good absorption or permeation .
Result of Action
Similar compounds have been shown to exhibit neuroprotective and anti-inflammatory properties .
Eigenschaften
IUPAC Name |
N-ethyl-6-methyl-2-[4-(3-methylphenyl)sulfonylpiperazin-1-yl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2S/c1-4-19-17-13-15(3)20-18(21-17)22-8-10-23(11-9-22)26(24,25)16-7-5-6-14(2)12-16/h5-7,12-13H,4,8-11H2,1-3H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJQPPOJIYUSND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
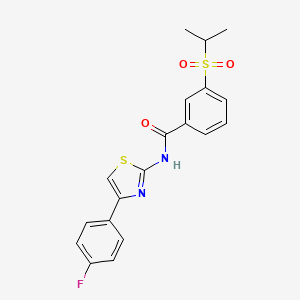
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/no-structure.png)
![N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2831249.png)
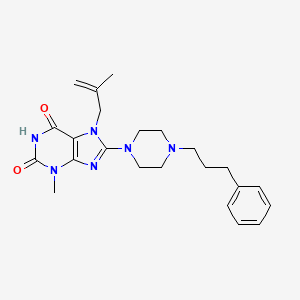
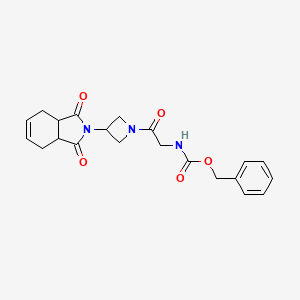
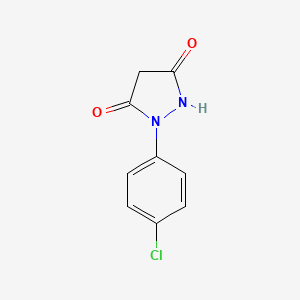
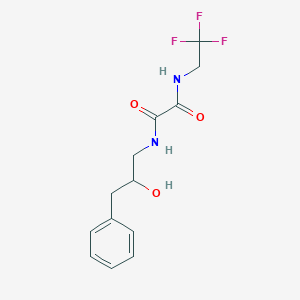
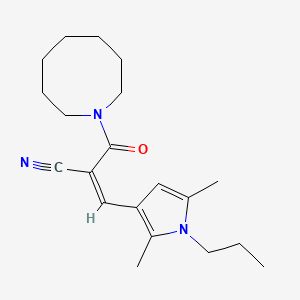
![1-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2831261.png)
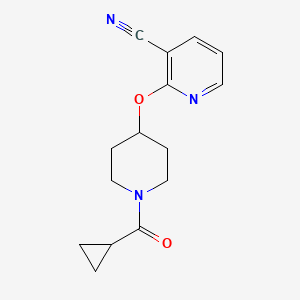

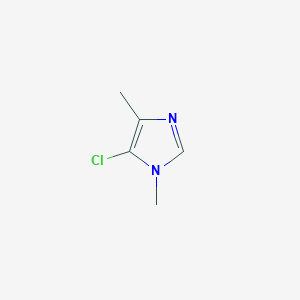
![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide](/img/structure/B2831267.png)
